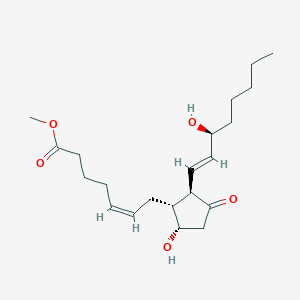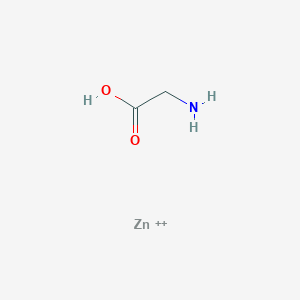
Acide 5-(diphénylphosphinyl)pentanoïque
Vue d'ensemble
Description
5-(Diphenylphosphinyl)pentanoic acid is an organic compound with the molecular formula C17H19O3P. It is a phosphine oxide derivative, often used as a standard in analyzing products of synthetic routes that utilize the Wittig reaction . This compound is known for its role in organic synthesis, particularly in the formation of olefins.
Applications De Recherche Scientifique
5-(Diphenylphosphinyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a standard in the Wittig reaction and in the synthesis of olefins
Medicine: Investigated for its potential use in drug development and as a pharmacological tool
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
It is known to be a by-product of the wittig reaction , which is a method for olefin synthesis involving a phosphorane ylide and an aldehyde or ketone .
Mode of Action
As a by-product of the Wittig reaction, it may interact with its targets through the formation of a phosphorane ylide .
Biochemical Pathways
Given its role in the wittig reaction, it may influence pathways involving olefin synthesis .
Pharmacokinetics
Its solubility has been reported in DMF, DMSO, DMSO:PBS (pH 7.2) (1:3), and Ethanol .
Result of Action
As a by-product of the Wittig reaction, it may have a role in the synthesis of olefins .
Action Environment
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
It is known to be involved in the Wittig reaction, which is a common method for olefin synthesis This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this reaction
Molecular Mechanism
It is known to participate in the Wittig reaction, suggesting it may interact with biomolecules involved in this process
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Diphenylphosphinyl)pentanoic acid can be synthesized through the Wittig reaction, which involves the reaction of a phosphorane ylide with an aldehyde or ketone . The general reaction conditions include:
Reagents: Phosphorane ylide, aldehyde or ketone
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Catalysts: No specific catalysts are required for the Wittig reaction
Industrial Production Methods
Industrial production of 5-(Diphenylphosphinyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Techniques such as recrystallization or chromatography to achieve high purity levels
Quality Control: Rigorous testing to ensure the compound meets industrial standards
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylphosphinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction of the phosphine oxide group
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products
Oxidation: Formation of phosphonic acids or phosphonates
Reduction: Formation of phosphines
Substitution: Formation of various substituted phosphine oxides
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carboxybutyldiphenylphosphine Oxide
- Diphenylphosphine Oxide
- Triphenylphosphine Oxide
Uniqueness
5-(Diphenylphosphinyl)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid chain attached to a diphenylphosphinyl group. This structure imparts distinct chemical properties, making it particularly useful in the Wittig reaction and other synthetic applications .
Propriétés
IUPAC Name |
5-diphenylphosphorylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXMYYGQYMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71140-70-0 | |
| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XU9N374E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)










